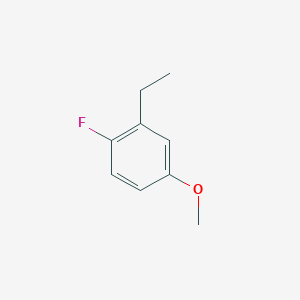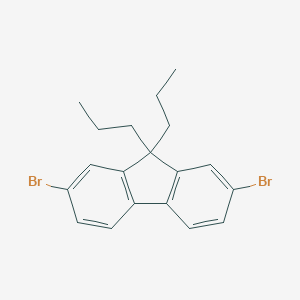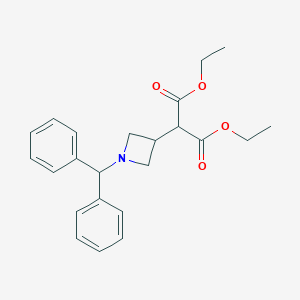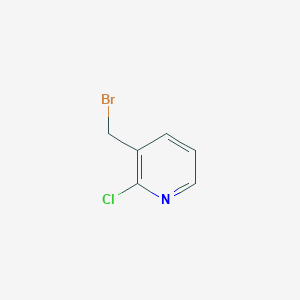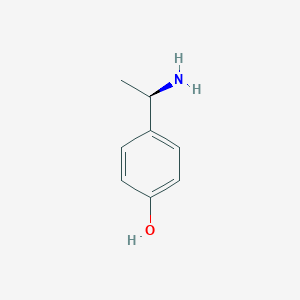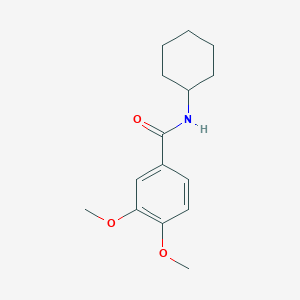
N-cyclohexyl-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3,4-dimethoxybenzamide (CBDM) is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family of compounds and is known for its potential therapeutic properties. CBDM has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in a variety of research applications.
作用機序
N-cyclohexyl-3,4-dimethoxybenzamide is believed to act on the endocannabinoid system in the body, specifically the CB1 and CB2 receptors. It is thought to modulate the activity of these receptors, leading to its potential therapeutic effects.
生化学的および生理学的効果
N-cyclohexyl-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurological disorders.
実験室実験の利点と制限
N-cyclohexyl-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a well-understood mechanism of action, making it easier to study. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its effects.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
合成法
N-cyclohexyl-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This involves the reaction of cyclohexyl chloride with 3,4-dimethoxybenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-cyclohexyl-3,4-dimethoxybenzamide.
科学的研究の応用
N-cyclohexyl-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic properties, including its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease.
特性
CAS番号 |
86425-50-5 |
|---|---|
製品名 |
N-cyclohexyl-3,4-dimethoxybenzamide |
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC名 |
N-cyclohexyl-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |
InChIキー |
QPJQDANJFGRQFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



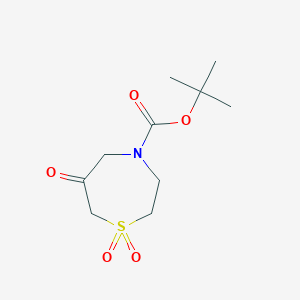
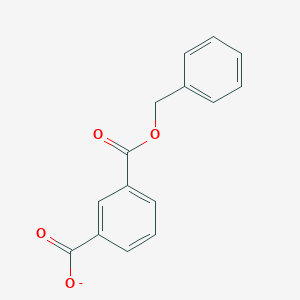
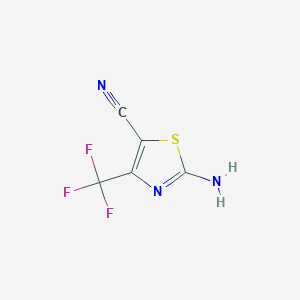
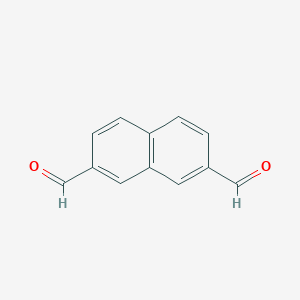
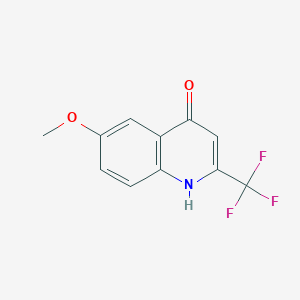

![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
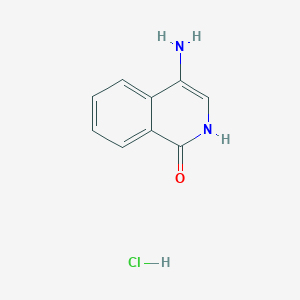
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
